molecular formula C28H21N3O5 B2987113 (E)-2-(((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate CAS No. 325699-52-3

(E)-2-(((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate

Cat. No. B2987113
CAS RN: 325699-52-3
M. Wt: 479.492
InChI Key: FTFLPSAAJPVJCP-STBIYBPSSA-N
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Description

(E)-2-(((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C28H21N3O5 and its molecular weight is 479.492. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds closely related to (E)-2-(((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate have been synthesized and demonstrated significant anticancer activity against various human cancer cell lines including prostate (DU-145), lung adenocarcinoma (A549), and cervical (HeLa) cancers. These compounds were evaluated using the standard MTT assay method, which provides a quantitative assessment of cell viability and growth inhibition. Additionally, their photophysical properties, such as UV and fluorescence, have been discussed, indicating potential applications in imaging and diagnostic tools in medical research (J. A. Kumar et al., 2013).

Microbial Activity

Another aspect of the research on related compounds includes their microbial activity. Novel derivatives have been synthesized and tested against various bacterial strains including B. subtilis, S. aureus, and E. coli, as well as the fungus C. albicans. These studies compare the microbial activity of synthesized compounds with reference drugs such as tetracycline and nystatin, providing insights into their potential use as antimicrobial agents (M. S. Mostafa, N. M. El-Salam, O. Alothman, 2013).

Synthesis and Structural Analysis

Research also focuses on the synthesis and structural analysis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in catalysis and material science. The formation of these complexes, their structural confirmation through various spectroscopic methods, and the discussion on their potential applications highlight the versatility of these compounds in scientific research (E. Budzisz, M. Małecka, B. Nawrot, 2004).

Antimicrobial and Antitumor Activities

Further, the synthesis of coumarin derivatives containing pyrazole and indenone rings has shown potent antioxidant and antihyperglycemic agents. These compounds have been evaluated for in vitro antioxidant activity and in vivo antihyperglycemic activity, showcasing their potential in developing new therapeutic agents (R. Kenchappa et al., 2017).

properties

IUPAC Name

[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O5/c1-18-25(26(32)31(30(18)2)21-12-4-3-5-13-21)29-17-20-11-7-9-15-24(20)36-28(34)22-16-19-10-6-8-14-23(19)35-27(22)33/h3-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFLPSAAJPVJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=C3OC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate

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